3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide” are not explicitly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
Analogues for Therapeutic and Diagnostic Applications in Oncology
Compounds similar to "3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide" have been explored for their therapeutic and/or diagnostic applications in oncology. Research focused on designing analogues with reduced lipophilicity to enhance their utility. For instance, analogues of σ receptor ligand PB28 were developed with more polar functional groups, resulting in compounds exhibiting substantial affinities within receptor subtypes and possessing characteristics suitable for tumor cell entry, with minimal antiproliferative activity. This research illustrates the potential of such compounds in oncology, particularly as positron emission tomography radiotracers (Abate et al., 2011).
Potential Drug Candidates for Alzheimer’s Disease
The development of new drug candidates for Alzheimer’s disease is another significant area of application. N-substituted derivatives of specific piperazine compounds were synthesized to evaluate their potential as drug candidates for this condition. These compounds underwent structural analysis and were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment. Their haemolytic activity was also evaluated to determine their validity as drug candidates (Rehman et al., 2018).
Exploration of Antidepressant Metabolism
The metabolism of novel antidepressants represents another research application. Lu AA21004, a novel antidepressant, was studied for its metabolism involving cytochrome P450 enzymes and other metabolic pathways in human liver microsomes and liver S9 fraction. This research provides insights into the oxidative metabolism of antidepressants, contributing to a better understanding of their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Investigating Antimicrobial Properties
The synthesis and evaluation of antimicrobial activities of new pyridine derivatives, including compounds with structural similarities to "this compound," have been reported. These compounds showed considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2009).
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is known to be impaired in neurodegenerative diseases like Alzheimer’s . By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission .
Pharmacokinetics
The compound’s ability to inhibit ache and bche suggests that it can reach its target sites effectively .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to an improvement in cognitive functions, which are often impaired in conditions like Alzheimer’s disease .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as those containing a piperazine ring, have been reported to exhibit a wide range of biological and pharmaceutical activities . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant
Cellular Effects
Based on its structural similarity to other piperazine-containing compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-28-20-9-7-19(8-10-20)23-13-15-24(16-14-23)29(26,27)17-12-22-21(25)11-6-18-4-2-3-5-18/h7-10,18H,2-6,11-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWVOEGQBJCSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.